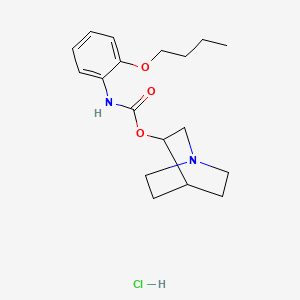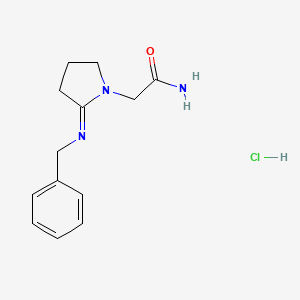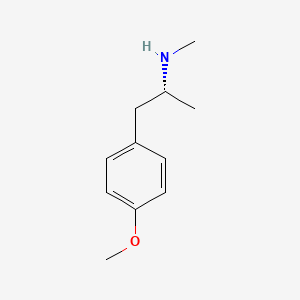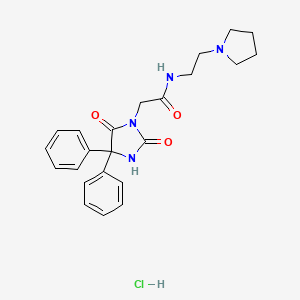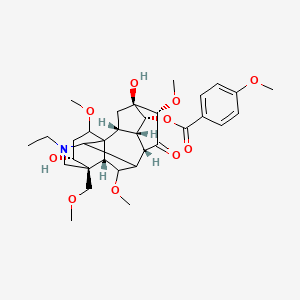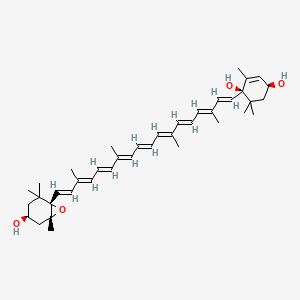
Salmoxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salmoxanthin is a carotenoid, specifically a xanthophyll, which is an oxygenated derivative of carotenes. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. This compound is known for its vibrant color and its role in the light-harvesting complexes of photosynthetic organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The first total syntheses of salmoxanthin and its derivative, deepoxythis compound, were accomplished using a stereoselective Wittig reaction. This reaction involved a C15-tri-n-butylphosphonium salt bearing a 3,6-dihydroxy-ε-end group with the corresponding C25-apocarotenals. The 3,6-dihydroxy-ε-end moiety was constructed by chemo- and stereoselective reduction of the γ-hydroxy-α,β-cyclohexenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given its classification as a carotenoid, it is likely that similar methods used for other carotenoids, such as extraction from natural sources or microbial fermentation, could be applied.
Analyse Des Réactions Chimiques
Types of Reactions
Salmoxanthin, like other carotenoids, can undergo various chemical reactions, including:
Oxidation: Carotenoids are prone to oxidation, which can lead to the formation of epoxides, aldehydes, and other oxidative cleavage products.
Reduction: Reduction reactions can modify the double bonds in the carotenoid structure, potentially altering its color and biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or ozone, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of apocarotenals, while reduction can result in dihydro derivatives.
Applications De Recherche Scientifique
Salmoxanthin has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of carotenoids.
Biology: Investigated for its role in photosynthesis and its antioxidant properties.
Medicine: Explored for its potential health benefits, including its antioxidant and anti-inflammatory effects.
Mécanisme D'action
The mechanism by which salmoxanthin exerts its effects is primarily through its antioxidant activity. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and modulation of oxidative stress-related signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lutein: Another xanthophyll with similar antioxidant properties.
Zeaxanthin: A xanthophyll closely related to lutein, often found in the same natural sources.
Astaxanthin: A carotenoid with potent antioxidant activity, commonly found in marine organisms.
Uniqueness
Salmoxanthin is unique due to its specific structure and the presence of hydroxyl groups, which can influence its reactivity and biological activity. Its distinct stereochemistry also sets it apart from other carotenoids .
Propriétés
Numéro CAS |
75138-59-9 |
|---|---|
Formule moléculaire |
C40H56O4 |
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
(1R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39(43)33(5)25-34(41)26-36(39,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-40-37(8,9)27-35(42)28-38(40,10)44-40/h11-25,34-35,41-43H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,38-,39+,40+/m1/s1 |
Clé InChI |
SVQBXFMDOMCWNO-ANLGSCMUSA-N |
SMILES isomérique |
CC1=C[C@H](CC([C@@]1(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)O)(C)C)O |
SMILES canonique |
CC1=CC(CC(C1(C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



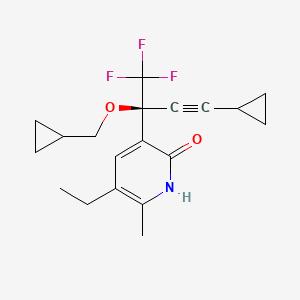

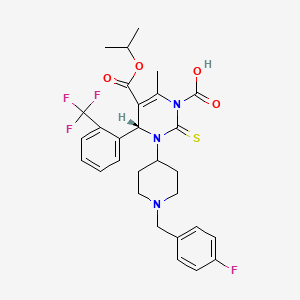
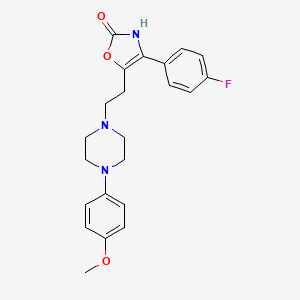
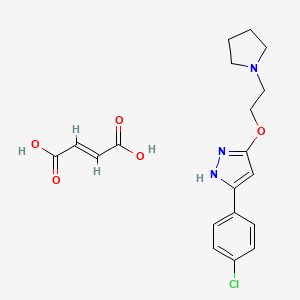
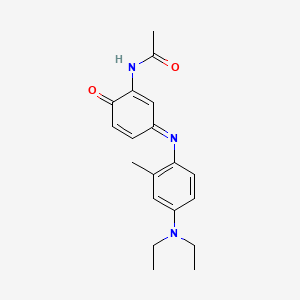

![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
